molecular formula C10H14ClNO B1419505 3-Phenoxypyrrolidine hydrochloride CAS No. 21767-15-7

3-Phenoxypyrrolidine hydrochloride

Cat. No. B1419505
CAS RN: 21767-15-7
M. Wt: 199.68 g/mol
InChI Key: NHLZTNBPPGIUMZ-UHFFFAOYSA-N
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Description

3-Phenoxypyrrolidine hydrochloride is a chemical compound with the linear formula C10H13NO . It is a chiral molecule consisting of a pyrrolidine ring and a phenyl ether bond.


Molecular Structure Analysis

The molecular structure of 3-Phenoxypyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to a phenyl group through an ether bond . The molecular weight of the compound is 199.68 .


Physical And Chemical Properties Analysis

3-Phenoxypyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 199.68 .

Scientific Research Applications

Pharmacological Profiles

3-Phenoxypyrrolidine hydrochloride exhibits significant pharmacological properties as a 5-HT2A receptor antagonist. It has shown potency in inhibiting platelet aggregation induced by serotonin in various animal models. This compound demonstrates both competitive and 5-HT2A-selective activity, indicating its potential in cardiovascular therapeutics (Ogawa et al., 2002).

Synthesis Techniques

The synthesis of similar compounds like (S)-3-Hydroxypyrrolidine hydrochloride has been studied, emphasizing the need for inexpensive reagents and high yields. This research underlines the importance of developing efficient synthetic pathways for compounds related to 3-Phenoxypyrrolidine hydrochloride, which can enhance its availability for various applications (Li Zi-cheng, 2009).

Effects on Pancreatitis

Studies on the effects of 3-Phenoxypyrrolidine hydrochloride derivatives on experimental acute and chronic pancreatitis have shown promising results. These compounds, acting as selective 5-HT2A receptor antagonists, inhibited the progression of pancreatitis in animal models, suggesting a potential therapeutic role in gastrointestinal disorders (Ogawa et al., 2005).

Chromatographic Separation

3-Phenoxypyrrolidine hydrochloride and related compounds can be involved in chromatographic methods. For instance, studies have described the use of poly-N-vinylpyrrolidone as an adsorbent for thin-layer chromatography of phenolic compounds, which can be related to the chromatographic analysis of 3-Phenoxypyrrolidine hydrochloride derivatives (Clifford, 1974).

Complex Formation

Research on Fe(III) complexes with bipyrrolidine phenoxide ligands has expanded the understanding of 3-Phenoxypyrrolidine hydrochloride's chemical behavior. These studies contribute to the knowledge of how such compounds can form complexes and interact with metal ions, which is crucial for their potential applications in catalysis and materials science (Chiang et al., 2014).

Reactions with Phenacylamine Hydrochloride

3-Phenoxypyrrolidine hydrochloride may react with compounds like phenacylamine hydrochloride to form various pyrrole derivatives. Understanding these reactions is significant for synthetic chemistry, leading to the development of new compounds with potential pharmacological applications (Alberola et al., 1989).

Antagonist Properties in Opiate Receptors

Studies on derivatives of 3-Phenoxypyrrolidine hydrochloride, such as 3-phenylpyrrolidine, have shown their role as opiate antagonists. This property is crucial for the development of analgesics and treatments for opioid addiction (Ahmed et al., 1983).

Safety And Hazards

The safety information for 3-Phenoxypyrrolidine hydrochloride indicates that it has a GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

3-Phenoxypyrrolidine hydrochloride is a fascinating chemical compound with diverse applications in scientific research. This compound offers immense potential in drug discovery, material synthesis, and biological studies. It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-phenoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLZTNBPPGIUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663051
Record name 3-Phenoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypyrrolidine hydrochloride

CAS RN

21767-15-7
Record name 3-Phenoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled solution of tert-butyl 3-phenoxypyrrolidine-1-carboxylate (172 mg, 0.65 mmol; which may be prepared as described in Step 2) in dichloromethane (4.3 mL) was added dropwise HCl 4N in dioxane (3.2 mL). The solution was warmed to room temperature and stirred for 1 h. The solvent was evaporated under reduced pressure to give the title compound (135 mg, quantitative) as an orange oil.
Quantity
172 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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